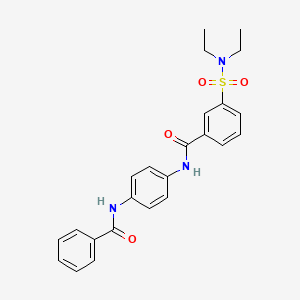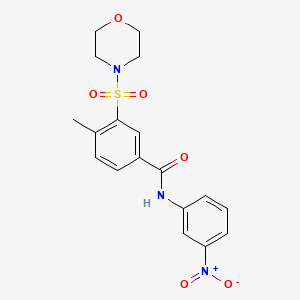
4-methyl-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide
Descripción general
Descripción
4-methyl-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-nitroaniline to yield 4-methyl-N-(3-nitrophenyl)benzamide.
Introduction of the Morpholinylsulfonyl Group: The next step involves the introduction of the morpholinylsulfonyl group. This is achieved by reacting the benzamide intermediate with morpholine and chlorosulfonic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-methyl-3-morpholin-4-ylsulfonyl-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-carboxy-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
4-methyl-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholinylsulfonyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-3-morpholin-4-ylsulfonyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.
4-methyl-3-morpholin-4-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide: Contains a pyridine ring instead of a nitrophenyl group.
Uniqueness
4-methyl-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of a nitro group and a morpholinylsulfonyl group provides a distinct set of chemical properties that can be exploited in various applications.
Propiedades
IUPAC Name |
4-methyl-3-morpholin-4-ylsulfonyl-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-13-5-6-14(11-17(13)28(25,26)20-7-9-27-10-8-20)18(22)19-15-3-2-4-16(12-15)21(23)24/h2-6,11-12H,7-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSWTXDSCMTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


METHANONE](/img/structure/B3458182.png)
![1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROBENZOYL)PIPERAZINE](/img/structure/B3458198.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3458202.png)
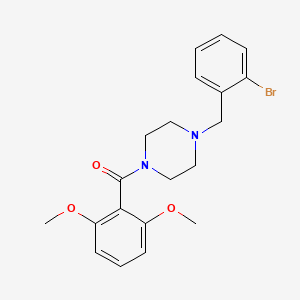
![1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE](/img/structure/B3458210.png)
![1-(4-Methoxybenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3458214.png)
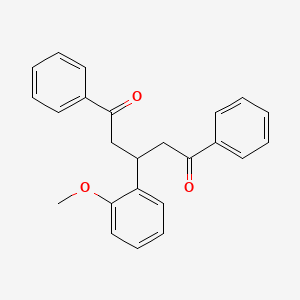
![2-[2,6-Bis(4-methoxyphenyl)pyridin-4-yl]-1-phenylethanone](/img/structure/B3458230.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3458239.png)
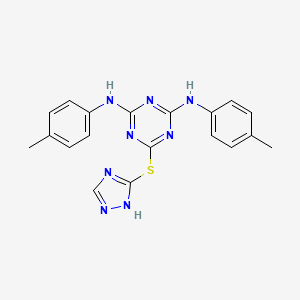
![4-bromo-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3458255.png)
![2-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3458268.png)
![2-[(4-Methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3458276.png)
